1-Acetyl-4-piperidone
Overview
Description
1-Acetyl-4-piperidone, also known as N-Acetyl-4-piperidone or N-Acetylpiperidone, has the chemical formula C7H11NO2 . It is a small organic compound with a molecular weight of approximately 141.17 g/mol . The compound’s structure consists of a piperidine ring with an acetyl group attached to it.
Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-piperidone comprises a six-membered piperidine ring with an acetyl group (CH3C=O) attached to one of the nitrogen atoms. The acetyl group contributes to the compound’s reactivity and solubility properties. The 2D and 3D representations of the structure can be visualized here .
Scientific Research Applications
Catalytic Detergent Property
1-Acetyl-4-piperidone, among other piperidone derivatives, has shown positive catalytic effects in enhancing laundry performance at low temperatures. When added to laundry powder, these compounds significantly improve greasiness removal, especially when alkyl groups are present on the nitrogen atom and when the nitrogen atom is quaternized (Sun Yu’e, 2004).
Synthesis and Use in Renin Inhibitors
1-Acetyl-4-piperidone has been used in the synthesis of renin inhibitors. These inhibitors, featuring piperidone derivatives, show promise for the treatment of diseases such as rheumatoid arthritis and psoriasis. The synthesis involves enantioselective introduction of amino groups and intramolecular cyclization to the piperidone (S. D. de Laszlo et al., 1992).
Alzheimer’s Disease Treatment
In the development of Alzheimer’s disease treatments, 1-Acetyl-4-piperidone derivatives have been used to create analogues of donepezil, a drug for inhibiting acetylcholinesterase. These analogues provide insights into the structural activities related to the stereochemistry of donepezil’s piperidine moiety (A. Poeschl et al., 2020).
Antimicrobial Activity
Piperidone derivatives, including 1-Acetyl-4-piperidone, have shown effectiveness as microbial growth inhibitors. Their antimicrobial properties have been studied through various synthetic approaches and the examination of different substituents (Yatri R. Shah et al., 2010).
Food Aroma Compound Synthesis
1-Acetyl-4-piperidone has been used in the synthesis of food aroma compounds, such as 6-acetyl-1,2,3,4-tetrahydropyridine, a key compound responsible for the aroma of bread. This demonstrates its utility in flavor and fragrance chemistry (T. J. Harrison et al., 2005).
properties
IUPAC Name |
1-acetylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOVLFUGLWWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871369 | |
Record name | 1-Acetylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-piperidone | |
CAS RN |
32161-06-1, 3211-06-1 | |
Record name | 1-Acetyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32161-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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